molecular formula C25H24N6O B1216625 Pibenzimol CAS No. 23491-44-3

Pibenzimol

Cat. No. B1216625
CAS RN: 23491-44-3
M. Wt: 424.5 g/mol
InChI Key: INAAIJLSXJJHOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pibenzimol is a compound known for its affinity to double-stranded DNA and has been studied for its potential in cancer therapy. It is recognized for its unique molecular structure which allows it to target the minor groove of DNA.

Synthesis Analysis

Pibenzimol synthesis involves the construction of the bisbenzimidazole ring system. A notable approach involves the Cu(2+)-promoted oxidative coupling of mustard aldehydes with 3,4-diaminobenzonitrile, followed by a Pinner-type reaction and condensation with 4-(1-methyl-4-piperazinyl)-o-phenylenediamine. This process yields higher purity and yields of Pibenzimol (Gravatt et al., 1994).

Scientific Research Applications

DNA Interaction and Potential Cancer Therapy

Pibenzimol, a fluorescent molecule, has a known affinity for binding to double-stranded DNA. It induces prolongation of the G2 phase of the cell cycle, inhibits DNA replication, and ceases the growth of some cells in the late S phase after DNA content has been doubled. This property has prompted research into its potential use in cancer therapy, especially in pancreatic carcinoma. However, clinical trials with pibenzimol in patients with advanced pancreatic cancer did not show significant efficacy, as no objective responses were noted in the studies. Despite this, the affinity of pibenzimol for DNA and its effects on cell cycle phases continue to be of interest in scientific research (Patel et al., 1991).

Enhancement of Anticancer Drug Potency

Pibenzimol and its analogues have been studied for their ability to enhance the cytotoxicity of anticancer drugs directed against topoisomerase II. Some analogues of pibenzimol have shown a reduction in the toxicity of certain anticancer drugs, such as etoposide, amsacrine, and CI-921, in a Lewis lung mouse tumor line. Interestingly, the effects on doxorubicin cytotoxicity were negligible, suggesting a distinct mechanism of action for this drug. The potential of these compounds in novel cancer treatments is being explored, particularly regarding the potentiation of topoisomerase II-directed cytotoxicity (Finlay & Baguley, 1990).

Pharmacological Assay Development

The development of sensitive and selective high-performance liquid chromatographic assays with ultraviolet or fluorescence detection for pibenzimol has been a significant area of research. This is crucial for studying the pharmacokinetics and distribution of pibenzimol in biological systems. Such assays are vital for preclinical pharmacological studies and for monitoring plasma concentrations in clinical settings, aiding in the understanding of the drug's behavior and effects in the body (Ames et al., 1985).

DNA-Alkylating Agents

Research has been conducted on nitrogen mustard analogues of pibenzimol targeting the DNA minor groove for antitumor activity. These studies are pivotal in developing new anticancer agents that can target DNA specifically and effectively. The synthesis and evaluation of these compounds have shown potential in increasing cytotoxicity against cancer cells, leading to the possibility of developing more effective cancer therapies (Gravatt et al., 1994).

properties

IUPAC Name

4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O/c1-30-10-12-31(13-11-30)18-5-9-21-23(15-18)29-25(27-21)17-4-8-20-22(14-17)28-24(26-20)16-2-6-19(32)7-3-16/h2-9,14-15,32H,10-13H2,1H3,(H,26,28)(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAAIJLSXJJHOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066899
Record name Bisbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pibenzimol

CAS RN

23491-44-3
Record name Bisbenzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23491-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bisbenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023491443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bisbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-(5-(5-(4-methylpiperazin-1-yl)benzimidazol-2-yl)benzimidazol-2-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.521
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIBENZIMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHQ7J5KV9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pibenzimol
Reactant of Route 2
Reactant of Route 2
Pibenzimol
Reactant of Route 3
Reactant of Route 3
Pibenzimol
Reactant of Route 4
Reactant of Route 4
Pibenzimol
Reactant of Route 5
Reactant of Route 5
Pibenzimol
Reactant of Route 6
Reactant of Route 6
Pibenzimol

Citations

For This Compound
237
Citations
GL Gravatt, BC Baguley, WR Wilson… - Journal of medicinal …, 1994 - ACS Publications
A series of nitrogen mustard analogues of the DNA minor groove binding fluorophore pibenzimol (Hoechst 33258) have been synthesized and evaluated for antitumor activity. …
Number of citations: 241 pubs.acs.org
EH Kraut, T Fleming, M Segal, JA Neidhart… - Investigational new …, 1991 - Springer
… In the initial Phase I study of Pibenzimol, significant activity … On the basis of these 2 patients, it was presumed that Pibenzimol … We conclude that Pibenzimol appears to be inactive in this …
Number of citations: 45 link.springer.com
SR Patel, LK Kvols, J Rubin, MJ O'Connell… - Investigational new …, 1991 - Springer
… maximum tolerated dose of pibenzimol in patients with … of pibenzimol in patients with advanced pancreatic cancer; and 3) to determine the pharmacokinetic characteristics of pibenzimol …
Number of citations: 37 link.springer.com
LR Ferguson, WA Denny - Mutation Research/Fundamental and Molecular …, 1995 - Elsevier
A series of aniline mustards and half-mustards targeted to DNA by linkage (through a polymethylene chain) to the bisbenzimidazole chromophore of pibenzimol (Hoechst 33258) have …
Number of citations: 31 www.sciencedirect.com
JB Smaill, JY Fan, PV Papa, CJ O'Connor… - Anti-cancer drug …, 1998 - ingentaconnect.com
… In order to evaluate the relative importance of mono- or difunctional alkylation in determining the cytotoxicity of DNA minor groove targeted nitrogen mustards in the pibenzimol series, …
Number of citations: 15 www.ingentaconnect.com
MM Ames, KJ Miller, DM Moertel - Journal of Chromatography B …, 1985 - Elsevier
… Plasma standard curves are linear for concentrations for pibenzimol from 0.01 to 5.0 μg/ml. Pibenzimol is stable in fresh human plasma and whole blood. Pibenzimol appears to bind to …
Number of citations: 3 www.sciencedirect.com
MM Toledo, DE Cadwallader… - American Journal of …, 1989 - academic.oup.com
… Pibenzimol has been administered by continu ous intravenous infusion in all the clinical trials to date.' In initial drug-development studies, the so lution stability of pibenzimol … pibenzimol …
Number of citations: 3 academic.oup.com
GJ Finlay, BC Baguley - European Journal of Cancer and Clinical …, 1990 - Elsevier
… (pO-ethyl) is taken up by cells more so than pibenzimol (p-OH), which is inactive. The … ] and the DNA minor groove binders pibenzimol, diamidinophenylindole and distamycin inhibit the …
Number of citations: 19 www.sciencedirect.com
GL Gravatt, BC Baguley, WR Wilson… - Journal of Medicinal …, 1995 - ACS Publications
… Synthesis and Antitumor Activity of DNA Minor Groove-Targeted Aniline Mustard Analogs of Pibenzimol. [Erratum to document cited in CA121:300815] | Journal of Medicinal Chemistry …
Number of citations: 2 pubs.acs.org
EH Kraut, L Malspeis, S Bakerzak, M Grever - Proc ASCO, 1988
Number of citations: 14

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.